molecular formula C13H12BrNO3 B13554276 1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylicacid

1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylicacid

Cat. No.: B13554276
M. Wt: 310.14 g/mol
InChI Key: HLDIHANAQHUXIJ-UHFFFAOYSA-N
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Description

1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid is an organic compound with a complex structure that includes a bromophenoxy group, a pyrrole ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the bromophenoxyethyl intermediate. This intermediate is then reacted with a pyrrole derivative under specific conditions to form the final product. Common reagents used in these reactions include bromine, phenol, and pyrrole derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde derivative, while reduction may yield an alcohol. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(3-bromophenoxy)ethyl]-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrrole ring.

    1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole:

Uniqueness

1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid is unique due to its combination of a bromophenoxy group and a pyrrole ring, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

1-[2-(3-bromophenoxy)ethyl]pyrrole-3-carboxylic acid

InChI

InChI=1S/C13H12BrNO3/c14-11-2-1-3-12(8-11)18-7-6-15-5-4-10(9-15)13(16)17/h1-5,8-9H,6-7H2,(H,16,17)

InChI Key

HLDIHANAQHUXIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCN2C=CC(=C2)C(=O)O

Origin of Product

United States

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